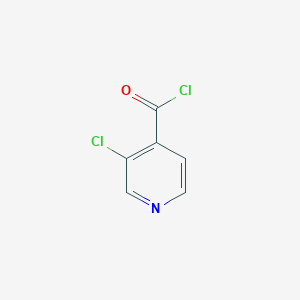

3-Chloroisonicotinoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-3-9-2-1-4(5)6(8)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZFUXXDGJSIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Chloroisonicotinoyl Chloride

Direct Halogenation Approaches

Direct halogenation of 3-chloroisonicotinic acid is the most common and straightforward method for the synthesis of 3-chloroisonicotinoyl chloride. This approach typically utilizes powerful chlorinating agents that can effectively convert the carboxylic acid to its corresponding acyl chloride.

The reaction of 3-chloroisonicotinic acid with thionyl chloride (SOCl₂) is a widely employed method for the preparation of this compound. googleapis.comgoogle.com.nagoogle.com This method is favored because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process. chemtube3d.commasterorganicchemistry.comblogspot.comchemguide.co.uk

The reaction is typically carried out by heating the 3-chloroisonicotinic acid in an excess of thionyl chloride, often at reflux temperatures. google.comorgsyn.org In some procedures, a solvent such as dichloromethane (B109758) (DCM) may be used. googleapis.com The reaction mixture is stirred for a period ranging from a few hours to overnight to ensure complete conversion. google.com.nagoogle.com After the reaction is complete, the excess thionyl chloride is removed, usually by distillation or under reduced pressure, to yield the crude this compound. google.com.naorgsyn.org

Table 1: Reaction Conditions for Synthesis with Thionyl Chloride

| Reactant | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Chloroisonicotinic acid | Thionyl chloride | Dichloromethane | Not specified | Not specified | Not specified | googleapis.com |

| 3-Chloroisonicotinic acid | Thionyl chloride | None | Reflux | 18 hours | Not specified | google.com |

| 3-Chloroisonicotinic acid | Thionyl chloride | None | Room Temperature | 20 hours | Not specified | google.com.na |

Oxalyl chloride ((COCl)₂) serves as another effective reagent for the conversion of carboxylic acids to acyl chlorides and can be used for the synthesis of this compound. wikipedia.orglibretexts.orgorgsyn.org Compared to thionyl chloride, oxalyl chloride is considered a milder reagent, and the reaction can often be performed under less harsh conditions. wikipedia.orgwikipedia.org The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which again simplifies product purification. libretexts.org

The reaction is typically performed in an inert solvent like dichloromethane. orgsyn.orgchem-soc.si A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. blogspot.comwikipedia.orgwikipedia.orgchem-soc.siyoutube.com The reaction of oxalyl chloride with DMF forms the Vilsmeier reagent, which is the active chlorinating species. wikipedia.orgwikipedia.org The carboxylic acid reacts with this intermediate to form the acyl chloride. The reaction is generally carried out at room temperature. orgsyn.orgchem-soc.si

Table 2: Reaction Conditions for Synthesis with Oxalyl Chloride

| Reactant | Chlorinating Agent | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid | Oxalyl chloride | DMF | Dichloromethane | Room Temperature | chem-soc.si |

Exploration of Alternative Chlorinating Agents and Reaction Conditions

While thionyl chloride and oxalyl chloride are the most common reagents, other chlorinating agents can also be employed for the synthesis of acyl chlorides from carboxylic acids. These include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). chemguide.co.ukchemistrysteps.comgoogle.comebsco.com However, the use of these reagents can sometimes lead to the formation of phosphorus-containing byproducts that are more difficult to separate from the desired acyl chloride. chemguide.co.ukebsco.com

Other less common but effective chlorinating agents include:

Phosphorus oxychloride (POCl₃) : This reagent can be used for the chlorination of certain nicotinic acid derivatives. google.com

Triphosgene (B27547) (bis(trichloromethyl) carbonate) : This solid reagent is considered a safer alternative to liquid chlorinating agents and has been used for the synthesis of related chloro-nicotinic acids.

Trichloroisocyanuric acid (TCCA) : TCCA is a versatile and safe chlorinating agent. atamanchemicals.com

The choice of chlorinating agent and reaction conditions can be optimized to improve yield, purity, and process safety. nih.govchemrxiv.org For instance, continuous flow processes are being developed to offer safer and more efficient alternatives to traditional batch production methods for some acid chlorides. nih.gov

Mechanistic Studies of Chlorination Reactions Leading to Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride using either thionyl chloride or oxalyl chloride proceeds through a multi-step mechanism.

With Thionyl Chloride: The mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. chemtube3d.commasterorganicchemistry.comchemistrysteps.comyoutube.com This is followed by the expulsion of a chloride ion and subsequent deprotonation of the hydroxyl group by the released chloride or another base. The resulting intermediate then undergoes an internal nucleophilic attack by the chloride ion on the carbonyl carbon. masterorganicchemistry.comyoutube.com This leads to the formation of a tetrahedral intermediate which then collapses, eliminating sulfur dioxide and a chloride ion to form the final acyl chloride product. chemtube3d.comyoutube.com The release of the gaseous byproducts drives the reaction to completion. chemtube3d.comblogspot.com

With Oxalyl Chloride: When oxalyl chloride is used, especially with a DMF catalyst, the mechanism involves the initial formation of the Vilsmeier reagent, an iminium chloride. wikipedia.orgwikipedia.orgyoutube.com The carboxylic acid then adds to this electrophilic species. The resulting intermediate undergoes fragmentation, releasing carbon dioxide, carbon monoxide, and a chloride ion, while forming the acyl chloride and regenerating the DMF catalyst. blogspot.comlibretexts.orgyoutube.com

Strategies for Optimization of Process Efficiency and Purity Control

Optimizing the synthesis of this compound is crucial for industrial applications to ensure high yield, purity, and cost-effectiveness. Key strategies for optimization include:

Reagent Selection and Stoichiometry : The choice between thionyl chloride and oxalyl chloride depends on factors like cost, desired reaction conditions, and scale. wikipedia.orgwikipedia.org Using an appropriate excess of the chlorinating agent can drive the reaction to completion, but a large excess may complicate purification. orgsyn.org

Catalyst Use : In the case of oxalyl chloride, optimizing the amount of DMF catalyst is important as it is only needed in catalytic quantities. youtube.com

Reaction Conditions : Careful control of temperature and reaction time is essential. For instance, some reactions may proceed efficiently at room temperature, while others require heating to reflux. google.com.nagoogle.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time. chem-soc.si

Purification Methods : The primary method for purifying the resulting acyl chloride is distillation to remove any unreacted starting material and excess chlorinating agent. chemguide.co.ukorgsyn.org For reactions with solid byproducts, filtration is necessary. In some cases, chromatographic purification may be required to achieve high purity.

Process Safety and Environmental Considerations : Developing safer and more environmentally friendly processes is an ongoing area of research. This includes the use of less hazardous reagents like triphosgene and the development of continuous flow processes that can minimize risks associated with batch reactions. nih.gov

Reactivity Profiles and Reaction Mechanisms of 3 Chloroisonicotinoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride functional group is the most reactive derivative of carboxylic acids, readily undergoing nucleophilic acyl substitution. organic-chemistry.org This class of reactions proceeds via a general addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the substituted product. libretexts.orgchemistrystudent.com

Amide Bond Formation via Reactions with Amines

The reaction of 3-chloroisonicotinoyl chloride with primary or secondary amines is a robust and efficient method for the formation of the corresponding N-substituted 3-chloroisonicotinamides. libretexts.orgchemistrystudent.com The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. libretexts.org The reaction is typically rapid and often exothermic. An excess of the amine or the addition of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is commonly employed to neutralize the hydrogen chloride (HCl) byproduct that is formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic. commonorganicchemistry.com

The general mechanism for this transformation is depicted below:

Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of this compound.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

Deprotonation: The protonated amide is deprotonated by a base (e.g., another molecule of the amine) to give the final amide product and an ammonium (B1175870) salt.

This reaction is highly versatile and accommodates a wide range of amines, leading to a diverse library of amide derivatives. For instance, the reaction with various substituted anilines and aliphatic amines proceeds smoothly to afford the corresponding amides in good yields.

Table 1: Examples of Amide Bond Formation with this compound

| Amine Reactant | Resulting Amide Product | Typical Reaction Conditions |

|---|---|---|

| Aniline | N-phenyl-3-chloroisonicotinamide | Aprotic solvent (e.g., THF, DCM), presence of a base (e.g., triethylamine), room temperature |

| Benzylamine | N-benzyl-3-chloroisonicotinamide | Aprotic solvent (e.g., THF, DCM), presence of a base (e.g., triethylamine), room temperature |

| Piperidine | (3-chloropyridin-4-yl)(piperdin-1-yl)methanone | Aprotic solvent (e.g., THF, DCM), presence of a base (e.g., triethylamine), room temperature |

Esterification and Related Transformations with Oxygen Nucleophiles

This compound readily reacts with alcohols and phenols, which are oxygen-based nucleophiles, to form the corresponding esters. docbrown.infochemguide.co.uk This esterification reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. operachem.com The reaction with primary and secondary alcohols is typically efficient. Tertiary alcohols may react slower due to steric hindrance, and phenols, being less nucleophilic than aliphatic alcohols, may require slightly more forcing conditions. chemistrysteps.com

The mechanism is analogous to amide formation, involving nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. docbrown.info

Table 2: Esterification of this compound

| Oxygen Nucleophile | Resulting Ester Product | Typical Reaction Conditions |

|---|---|---|

| Ethanol (B145695) | Ethyl 3-chloroisonicotinate | Pyridine or triethylamine as base, aprotic solvent, room temperature |

| Phenol | Phenyl 3-chloroisonicotinate | Pyridine or triethylamine as base, aprotic solvent, gentle heating may be required |

| tert-Butanol | tert-Butyl 3-chloroisonicotinate | Pyridine or triethylamine as base, aprotic solvent, reaction may be slower |

Hydrazide Formation

The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of hydrazides. Specifically, the reaction with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) yields 3-chloroisonicotinohydrazide. nih.gov This reaction is a standard nucleophilic acyl substitution where the terminal nitrogen of hydrazine acts as the nucleophile. orgsyn.org The resulting hydrazide is a key intermediate in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and pyrazoles, which are of interest in medicinal chemistry. nih.govresearchgate.net For example, 2-chloroisonicotinohydrazide has been utilized in the synthesis of bioactive molecules. ignited.in The synthesis is often carried out in a suitable solvent like ethanol or tetrahydrofuran (B95107) at controlled temperatures. rsc.org

Electrophilic Aromatic Acylation Reactions: Friedel-Crafts Type

In principle, this compound can act as an acylating agent in Friedel-Crafts acylation reactions. organic-chemistry.org This type of electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.commasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. youtube.comlibretexts.org

However, the pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Furthermore, the nitrogen atom can coordinate with the Lewis acid catalyst, leading to the formation of a highly deactivated complex and potentially inhibiting the reaction. byjus.com Therefore, Friedel-Crafts acylation reactions using this compound as the electrophile would be expected to proceed with electron-rich aromatic substrates like benzene, toluene, or anisole, rather than on the pyridine ring itself. No specific examples of Friedel-Crafts reactions involving this compound are readily available in the literature, but the general principles of this reaction type are well-established.

Intramolecular Cyclization Pathways and Ring System Formation

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic ring systems through intramolecular cyclization reactions. The presence of two reactive sites—the chloro-substituted pyridine ring and the carbonyl group (or a group derived from it)—allows for the construction of fused ring systems.

For example, N-substituted 3-chloroisonicotinamides, formed from the reaction of this compound with amines bearing an appropriate functional group, can undergo intramolecular cyclization. This can involve nucleophilic displacement of the chlorine atom on the pyridine ring by a nucleophilic center within the N-substituent. Such reactions can lead to the formation of fused bicyclic systems, for instance, pyrido-fused lactams. The specific outcome of the cyclization is dependent on the nature of the substituent and the reaction conditions employed. researchgate.net For example, intramolecular cyclization of amino acid-derived diazoketones can lead to the formation of oxazinanones. frontiersin.org The formation of five- and six-membered rings is generally favored in intramolecular reactions. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity and stereoselectivity are important considerations in the reactions of this compound, particularly when the reacting partner has multiple reactive sites or when new stereocenters are formed.

Regioselectivity: In reactions with unsymmetrical nucleophiles, the site of attack on the this compound is almost exclusively at the highly electrophilic carbonyl carbon of the acyl chloride group, rather than at the carbon atoms of the pyridine ring under typical nucleophilic acyl substitution conditions. However, in subsequent reactions of the products, regioselectivity can become a key issue. For instance, in nucleophilic aromatic substitution (SNA_r) on the 3-chloro-4-acylpyridine derivatives, the position of attack on the pyridine ring (either at the C-2 or C-6 position relative to the nitrogen) will be influenced by the electronic effects of the substituents and the reaction conditions. The electron-withdrawing nature of the acyl group at the 4-position and the ring nitrogen generally directs nucleophilic attack to the positions ortho and para to the nitrogen, which are the 2- and 6-positions. The presence of the chloro group at the 3-position further influences the electron distribution and steric accessibility of these positions. mdpi.com

Stereoselectivity: If this compound reacts with a chiral, non-racemic nucleophile, or if a chiral center is generated during the reaction, the stereochemical outcome is of interest. For nucleophilic acyl substitution reactions, the reaction at the achiral carbonyl carbon does not directly generate a new stereocenter at that position. However, if the nucleophile is chiral, the product will be a mixture of diastereomers if the nucleophile itself is not enantiopure. In intramolecular cyclization reactions of derivatives, if a new stereocenter is formed, the stereoselectivity of the ring-closing step will determine the stereochemistry of the final product. For example, the stereochemical outcome of the cyclization of an ester carrying a chiral auxiliary can be highly selective. researchgate.net The specific stereoselectivity will depend on the mechanism of the cyclization and the steric and electronic factors of the transition state.

Comparative Reactivity Studies with Related Acyl Halides

The reactivity of acyl halides is a cornerstone of their utility in organic synthesis, primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In the case of this compound, its reactivity is modulated by the electronic effects of both the chlorine substituent on the pyridine ring and the acyl chloride group itself. Comparative studies, while not always direct, can be inferred from the general principles of acyl halide reactivity and observations from related transformations.

Acyl halides are among the most reactive carboxylic acid derivatives, a characteristic attributed to the excellent leaving group ability of the halide ion. pdx.edu Their reactivity generally follows the order: acid halides > acid anhydrides > esters > amides. pdx.edu This high reactivity allows for the facile conversion of acyl halides into a variety of other functional groups through nucleophilic acyl substitution. byjus.comlibretexts.orgebsco.com The reaction mechanism typically involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride ion and form the new carbonyl compound. pdx.eduevitachem.com

The presence of a chlorine atom at the 3-position of the isonicotinoyl chloride ring influences its reactivity compared to the unsubstituted isonicotinoyl chloride. The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes this compound more susceptible to nucleophilic attack than isonicotinoyl chloride itself. Consequently, it is expected to be more reactive towards nucleophiles such as alcohols, amines, and water.

When compared to other substituted acyl halides, the position and nature of the substituent on the aromatic ring play a crucial role. For instance, a comparison with 2,3-dichloroisonicotinoyl chloride reveals that the additional chlorine atom would further enhance the electrophilicity of the carbonyl carbon, making the dichloro- derivative likely more reactive than this compound. evitachem.com

The general reactivity of acyl chlorides is also influenced by steric factors. While the chlorine atom at the 3-position is not expected to introduce significant steric hindrance around the carbonyl group, bulky substituents on either the acyl halide or the nucleophile can decrease the reaction rate. libretexts.org For reactions with a given acyl chloride, the reactivity with alcohols follows the order: primary > secondary > tertiary. libretexts.org

The table below provides a qualitative comparison of the expected reactivity of this compound with related acyl halides based on established principles of organic chemistry.

| Acyl Halide | Electronic Effect of Substituent(s) | Expected Relative Reactivity |

| Isonicotinoyl chloride | None | Baseline |

| This compound | Electron-withdrawing (Cl at C3) | Higher than isonicotinoyl chloride |

| 2,3-Dichloroisonicotinoyl chloride | Stronger electron-withdrawing (2 Cl atoms) | Higher than this compound |

| Benzoyl chloride | Phenyl group (can be donating or withdrawing depending on resonance) | Generally less reactive than pyridine-based acyl chlorides due to resonance stabilization |

It is important to note that while these comparisons are based on sound chemical principles, direct kinetic studies providing quantitative rate constants for the reactions of this compound in comparison to these specific acyl halides are not extensively available in the provided search results. However, the qualitative trends in reactivity can be reliably predicted based on the electronic and steric effects of the substituents on the acyl halide structure.

Applications of 3 Chloroisonicotinoyl Chloride in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The reagent is instrumental in the synthesis of intricate heterocyclic scaffolds, which form the core of many biologically active compounds. Its ability to undergo acylation followed by intramolecular cyclization is a cornerstone of its application in this area.

A notable application of 3-chloroisonicotinoyl chloride is in the efficient, multi-step synthesis of tricyclic heteroaromatic systems, specifically pyrazolo[4′,3′:5,6]pyrano[2,3-c]pyridin-4(1H)-ones. thieme-connect.comresearchgate.net This process highlights the reagent's utility in constructing complex fused ring systems.

The synthesis is a two-step procedure:

C-4 Acylation: The process begins with the C-4 acylation of 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones with this compound. This reaction is typically carried out using calcium hydroxide (B78521) in 1,4-dioxane, yielding the key intermediate, 4-(3-chloroisonicotinoyl)-1H-pyrazol-5-ol. thieme-connect.comresearchgate.net

Intramolecular Cyclization: Unlike reactions with more reactive acid chlorides where cyclization can be spontaneous, the 4-(3-chloroisonicotinoyl)-1H-pyrazol-5-ol intermediate requires a separate step for ring closure. thieme-connect.comresearchgate.net The transformation into the final tricyclic pyranopyrazole system is achieved by treating the intermediate with a strong base, such as sodium hydride (NaH), in a solvent like dimethylformamide (DMF). thieme-connect.comresearchgate.net

For cases where an N1-unsubstituted final product is desired, a protecting group strategy is employed. A 4-methoxybenzyl group can be used to protect the N1 position of the pyrazole, which is later removed by treatment with trifluoroacetic acid after the cyclization is complete. thieme-connect.com

Table 1: Synthesis of Pyrazolo[4′,3′:5,6]pyrano[2,3-c]pyridin-4(1H)-one

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Reference(s) |

|---|---|---|---|---|

| 1. Acylation | 2-Pyrazolin-5-one, this compound | Ca(OH)₂, 1,4-dioxane | 4-(3-chloroisonicotinoyl)-1H-pyrazol-5-ol | thieme-connect.comresearchgate.net |

| 2. Cyclization | 4-(3-chloroisonicotinoyl)-1H-pyrazol-5-ol | NaH, DMF | Pyrazolo[4′,3′:5,6]pyrano[2,3-c]pyridin-4(1H)-one | thieme-connect.comresearchgate.net |

Information regarding the specific use of this compound in the synthesis of chromone (B188151) and chalcone (B49325) derivatives is not available in the surveyed literature.

The surveyed scientific literature does not provide specific examples of the reaction between this compound and phthalimide (B116566) to form substituted isoindoline (B1297411) or phthalimide analogs. General methods for phthalimide synthesis often involve reactions with alkyl halides (Gabriel Synthesis) or condensation with primary amines. organic-chemistry.orgiu.edu While syntheses using other heteroaryl carbonyl chlorides have been reported, specific data for the 3-chloroisonicotinoyl isomer is absent. nih.govresearchgate.net

Specific methods for the synthesis of Piperazinyl-furan-2-yl-methanone derivatives using this compound could not be identified in the reviewed literature.

Role in Multi-Step Total Synthesis Endeavors

Multi-step synthesis strategies are essential for creating complex molecules from simpler starting materials. vapourtec.comrsc.org this compound plays a crucial role as a building block in such endeavors, enabling the assembly of advanced heterocyclic structures.

The synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3-c]pyridin-4(1H)-ones is a prime example of its application in a multi-step sequence. thieme-connect.comresearchgate.net In this context, the reagent is not merely a reactant but a strategic component that introduces a significant portion of the final molecular architecture in a controlled, stepwise manner. The initial acylation and subsequent base-mediated cyclization demonstrate a planned approach to building molecular complexity, which is the essence of multi-step synthesis. thieme-connect.comresearchgate.net This method provides a reliable pathway to a complex tricyclic core that can be further modified, showcasing the compound's importance in synthetic campaigns targeting novel molecular scaffolds.

Functionalization of Polyfunctionalized Substrates

A key application of this compound is in the functionalization of substrates that already possess multiple reactive sites. The concept of "regiochemically exhaustive functionalization" involves converting a core compound into a versatile building block, a process in which this reagent is highly effective. researchgate.net

The reaction with 2-pyrazolin-5-ones exemplifies this principle. The pyrazolone (B3327878) is a polyfunctionalized substrate with multiple potential reaction sites. By using this compound under specific conditions (Ca(OH)₂ in dioxane), a regioselective acylation at the C-4 position is achieved. thieme-connect.comresearchgate.net This reaction introduces the 3-chloroisonicotinoyl group, transforming the simple pyrazolone into a more complex intermediate, 4-(3-chloroisonicotinoyl)-1H-pyrazol-5-ol. thieme-connect.comresearchgate.net This new intermediate is now "functionalized" for a subsequent intramolecular reaction—the cyclization to form the fused pyranone ring—demonstrating a sophisticated strategy for leveraging the reagent to build complex structures from readily available starting materials. researchgate.net

Derivatives and Structure Reactivity Relationship Studies

Impact of Structural Modifications on the Reactivity of the 3-Chloroisonicotinoyl Moiety

The reactivity of the 3-chloroisonicotinoyl moiety is inherently dictated by the electronic properties of the pyridine (B92270) ring and the two chlorine atoms. The nitrogen atom and the chlorine atom at the 3-position both exert electron-withdrawing effects, which influences the electrophilicity of the carbonyl carbon in the acyl chloride group. This inherent reactivity can be modulated by further structural modifications.

A notable example is observed in the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3-c]pyridin-4(1H)-ones. thieme-connect.comresearchgate.net In this process, 3-chloroisonicotinoyl chloride is reacted with 2-pyrazolin-5-ones. The resulting intermediate, 4-(3-chloroisonicotinoyl)-1H-pyrazol-5-ol, does not undergo spontaneous cyclization. thieme-connect.comresearchgate.net This indicates that the electron-withdrawing nature of the chloro-substituted pyridine ring reduces the nucleophilicity of the pyrazole-enol oxygen to the point where it cannot readily attack the pyridine ring to displace the chlorine atom. The cyclization to the final tricyclic product requires the use of a strong base like sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the hydroxyl group and enhance its nucleophilicity. thieme-connect.comresearchgate.net This demonstrates how the reactivity of the moiety is a delicate balance of electronic effects, which can necessitate specific reaction conditions to achieve desired transformations.

Design and Synthesis of Analogs with Varied Substituents

The this compound core is a valuable building block for creating a diverse range of chemical analogs, often with the goal of exploring new therapeutic agents. gu.seosti.gov The acyl chloride function provides a reactive handle for forming amide, ester, or ketone linkages with various nucleophiles.

For instance, a series of phthalimide (B116566) derivatives have been synthesized with potential antimicrobial and antitubercular activities. nih.govexcli.ded-nb.info In one such synthesis, this compound was reacted with phthalimide in a mixture of dimethylformamide (DMF) and triethylamine (B128534) (TEA) to produce 2-(3-chloroisonicotinoyl)isoindoline-1,3-dione. nih.govexcli.de Similarly, reactions with various amines, such as pyridin-3-amine, in the presence of a base like Hünig's Base, yield isonicotinamide (B137802) derivatives. osti.gov These compounds are being investigated as highly selective inhibitors for enzymes like Glycogen Synthase Kinase-3 (GSK-3). osti.gov

Other synthetic strategies involve the reaction of this compound with nucleophiles like 3-chloro-4-isopropoxy-N-hydroxy-benzamidine in pyridine to form oxadiazole derivatives. google.com.na These examples highlight the modular approach to designing analogs by coupling the 3-chloroisonicotinoyl scaffold with diverse chemical fragments to access new chemical space and biological functions.

| Derivative Class | Reactant(s) | Synthesis Condition | Resulting Compound | Reference |

| Pyrazolopyridopyranones | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Ca(OH)₂, 1,4-dioxane, then NaH, DMF | 4-(3-chloroisonicotinoyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol | thieme-connect.com |

| Phthalimide Analogs | Phthalimide | DMF, TEA | 2-(3-chloroisonicotinoyl)isoindoline-1,3-dione | nih.govexcli.de |

| Isonicotinamides | Pyridin-3-amine | Methylene chloride, Hünig's Base | N-(pyridin-3-yl)-3-chloroisonicotinamide | osti.gov |

| Piperidine Derivatives | tert-butyl 4-methylpiperidine-1-carboxylate derivatives | Pd(OAc)₂, Cs₂CO₃ | tert-butyl 4-(3-aminoisonicotinoyl)-4-methylpiperidine-1-carboxylate | google.com |

| Oxadiazole Derivatives | 3-chloro-4-isopropoxy-N-hydroxy-benzamidine | Pyridine, 100°C | 3-(3-chloro-4-isopropoxyphenyl)-5-(3-chloropyridin-4-yl)-1,2,4-oxadiazole | google.com.na |

Systematic Investigation of Substituent Effects on Reaction Outcomes (e.g., electronic and steric influences)

The outcome of reactions involving the 3-chloroisonicotinoyl moiety is heavily influenced by the electronic and steric nature of other substituents on the pyridine ring or on the reacting partner. mdpi.com These effects can alter reaction rates and even dictate the regioselectivity of a transformation. libretexts.orgbeilstein-journals.org

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These effects are transmitted through the sigma bonds (inductive effect) and pi system (resonance effect). In the 3-chloroisonicotinoyl system, the ring nitrogen and the 3-chloro substituent are both strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. libretexts.orgyoutube.com Adding another substituent will further modulate this reactivity. An EDG (like -OCH₃ or -CH₃) would partially counteract the deactivation, while an additional EWG (like -NO₂) would enhance it. mdpi.comlibretexts.org The Hammett substituent constant (σ) is often used to quantify these electronic effects, with positive values indicating electron-withdrawing properties and negative values indicating electron-donating properties. mdpi.com

Steric Effects: Steric hindrance refers to the spatial bulk of a substituent, which can impede the approach of a reagent to a nearby reaction site. beilstein-journals.orgpsu.edu For derivatives of this compound, a bulky substituent at position 2 or 5 of the pyridine ring could hinder a nucleophile's attack on the carbonyl carbon of the acyl chloride. In a study on the N-methylation of substituted pyridines, a scale of ortho-steric parameters (So) was developed to quantify this effect. psu.edu Similarly, research on ferrocenoyl-adenine conjugates demonstrated that bulky substituents on the adenine (B156593) base sterically shielded the proximal N7 nitrogen, favoring reaction at the more accessible N9 position. beilstein-journals.org This highlights how steric factors can be a determining factor in the regiochemical outcome of a reaction.

| Substituent (R) | Electronic Effect | Steric Hindrance | Expected Impact on Reactivity of the Pyridine Ring |

| -OCH₃ | Donating (Resonance), Withdrawing (Inductive) | Low | Activates towards electrophilic attack, deactivates towards nucleophilic attack |

| -CH₃ | Donating (Inductive) | Low | Weakly activates towards electrophilic attack |

| -Cl | Withdrawing (Inductive), Donating (Resonance) | Low-Medium | Deactivates towards electrophilic attack, activates towards nucleophilic attack |

| -NO₂ | Withdrawing (Resonance & Inductive) | Medium | Strongly deactivates towards electrophilic attack, strongly activates towards nucleophilic attack |

| -C(CH₃)₃ | Donating (Inductive) | High | Weakly activates ring, but can sterically block adjacent sites |

Exploration of Conformational Preferences in Derivatives

The three-dimensional shape, or conformation, of 3-chloroisonicotinoyl derivatives plays a critical role in their interactions with biological targets and their solid-state packing. rsc.org A key area of conformational flexibility in these derivatives is the rotation around the single bond connecting the carbonyl group to the pyridine ring.

The preferred conformation is a balance of several factors. Steric hindrance between the carbonyl oxygen and a substituent at the 2-position of the pyridine ring can create a significant energy barrier to rotation, favoring a conformation where these groups are anti-periplanar. Intramolecular hydrogen bonding can also lock the conformation. For example, if a derivative contains a hydrogen bond donor on a substituent that can interact with the pyridine nitrogen or the carbonyl oxygen, this can stabilize a specific rotamer. figshare.com

Studies on related N-acyl piperidines show that the interplay between steric strain and the partial double-bond character of the N-C(O) amide bond dictates the conformational equilibrium. nih.govniscpr.res.in In N-acylpiperidines with a 2-substituent, a pseudoallylic strain often forces the substituent into an axial orientation to avoid steric clashes. nih.gov Similarly, in derivatives of this compound, the conformation will be influenced by the solvent environment. nih.govresearchgate.net Polar solvents can stabilize more polar conformers, while non-polar solvents favor less polar ones. nih.gov Computational modeling and experimental techniques like NMR are used to study these preferences, which are crucial for understanding structure-activity relationships. nih.govresearchgate.net

Advanced Analytical Methodologies in Research Pertaining to 3 Chloroisonicotinoyl Chloride

Spectroscopic Characterization of Intermediates and Products

Spectroscopy is indispensable for elucidating the molecular structure and bonding characteristics of 3-chloroisonicotinoyl chloride and its derivatives. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals detailed information about their atomic composition and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules. It provides information on the connectivity and chemical environment of individual atoms. While specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on the analysis of analogous structures and established substituent effects on the pyridine (B92270) ring. ucla.edulibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the carbonyl chloride group significantly deshields these protons, shifting their resonance to a lower field (higher ppm values). libretexts.orgoregonstate.edu

H-2 and H-6: These protons, being adjacent to the ring nitrogen, are the most deshielded. The presence of the chlorine atom at the 3-position would further influence the chemical shift of the H-2 proton.

H-5: This proton would be influenced by both the adjacent ring nitrogen (in a meta position) and the carbonyl chloride group.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.8 - 9.0 | Singlet (s) or Doublet (d) |

| H-6 | 8.6 - 8.8 | Doublet (d) |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound is expected to display five distinct signals for the pyridine ring carbons and one for the carbonyl carbon. libretexts.orgoregonstate.edu The carbonyl carbon will appear at a very low field due to the strong deshielding effect of the double-bonded oxygen and the chlorine atom. libretexts.org The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen, the chlorine, and the carbonyl chloride substituents. chemicalbook.comchemicalbook.com

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| C-4 | 145 - 148 |

| C-2 | 150 - 153 |

| C-6 | 152 - 155 |

| C-3 | 135 - 138 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying polar bonds. The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the C=O stretch in an acid chloride. uc.edu Other key absorptions would include those for the C-Cl bond and the various stretching and bending vibrations of the aromatic pyridine ring. uc.edu

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The pyridine ring vibrations, for instance, often give rise to strong and sharp signals in the Raman spectrum. aps.orgresearchgate.netacs.orgresearchgate.net The C-Cl and C=O groups would also exhibit characteristic Raman shifts.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (Acid Chloride) | IR | 1780 - 1815 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Medium to Strong |

| Aromatic C-H Stretch | IR | 3000 - 3100 | Medium to Weak |

| C-Cl Stretch | IR, Raman | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions in the UV-Vis region. The absorption of UV light promotes electrons from a lower energy orbital to a higher energy orbital. masterorganicchemistry.com

For this compound, two main types of electronic transitions are expected:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with the aromatic pyridine ring and the C=O double bond and result in strong absorption bands.

n → π* transitions: This involves the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atom) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions. masterorganicchemistry.com

The UV-Vis spectrum of the related compound, isonicotinic acid, shows absorption maxima (λmax) at 214 nm and 264 nm. sielc.com It is anticipated that this compound would exhibit a similar spectrum, though the presence of the chlorine atom and the acyl chloride group may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima.

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatography is a powerful set of techniques used to separate, identify, and purify the components of a mixture. It is essential for monitoring the progress of reactions involving this compound and for ensuring the purity of the final products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile compounds like this compound and its derivatives. researchgate.netresearchgate.net A typical HPLC method for analyzing compounds related to isonicotinic acid involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like formic or sulfuric acid. sielc.comnih.govnih.gov

Detection is commonly achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima (e.g., ~260-270 nm). nih.gov By comparing the retention time of the main peak to that of a known standard and analyzing the area of any impurity peaks, the purity of the sample can be accurately quantified.

Typical HPLC Parameters for Analysis of Isonicotinic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~265 nm |

For the analysis of volatile intermediates, byproducts, or derivatives that may arise during reactions with this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a long capillary column. The separated components then enter the mass spectrometer, which fragments them and provides a mass spectrum that acts as a molecular fingerprint, allowing for definitive identification.

This technique is particularly useful for identifying low-molecular-weight products that could result from side reactions or decomposition. For instance, in reactions aiming to produce amides or esters from this compound, GC-MS could be used to detect any unreacted starting materials or volatile byproducts, thereby giving a more complete picture of the reaction outcome. The analysis of related pyridine carboxaldehydes has been successfully performed using GC-MS, demonstrating the utility of this technique for this class of compounds. researchgate.netwikipedia.orgnih.gov

Supercritical Fluid Chromatography (SFC) for Reactive Compound Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful analytical technique, particularly for the analysis of reactive and thermally labile compounds where traditional methods like gas or liquid chromatography may be unsuitable. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. Due to the properties of supercritical fluids, which are intermediate between those of a liquid and a gas, SFC offers several advantages, including high separation efficiency, reduced analysis times (often three to five times faster than HPLC), and lower solvent consumption, aligning with "green" chemistry principles. southampton.ac.ukresearchgate.net

For a reactive compound such as this compound, an acyl chloride, SFC presents a significant advantage. Acyl chlorides are highly susceptible to hydrolysis in the presence of water, which is a common component of reversed-phase HPLC mobile phases. nih.govchemguide.co.uk The predominantly non-aqueous mobile phase used in SFC, typically supercritical CO2 with a small percentage of an organic modifier like methanol, minimizes the potential for on-column degradation of the analyte. researchgate.net This allows for a more accurate quantitative and qualitative analysis of the pure compound.

The versatility of SFC allows for the analysis of a wide range of compounds, from nonpolar to polar substances, by adjusting parameters such as the organic modifier, pressure, and temperature. southampton.ac.ukteledynelabs.com In the context of this compound, which possesses polar characteristics due to the nitrogen atom in the pyridine ring and the carbonyl group, SFC conditions can be optimized to achieve efficient separation from impurities or related compounds. The technique has been successfully applied to challenging separations within the pharmaceutical industry, including the analysis of chiral compounds and the purification of chemical libraries. teledynelabs.comchromatographyonline.comchromatographyonline.com

Below is an interactive data table outlining typical starting parameters for the analysis of a reactive polar compound like this compound using SFC.

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Stationary Phase (Column) | Diol, Amino, or Cyano-bonded silica (B1680970) | These polar stationary phases are commonly used in achiral SFC for separating polar analytes and offer different selectivities. chromatographyonline.comchromatographyonline.com |

| Mobile Phase | Supercritical CO₂ with a Methanol (MeOH) gradient | CO₂ is the primary mobile phase. Methanol is a common polar modifier used to increase solvent strength and elute polar compounds. researchgate.net |

| Back Pressure Regulator (BPR) | 100 - 150 bar | Maintains the CO₂ in a supercritical state throughout the analytical system. |

| Column Temperature | 40 - 60 °C | Optimizes solute diffusivity and viscosity of the mobile phase to improve separation efficiency. lcms.cz |

| Flow Rate | 1.5 - 3.0 mL/min | Higher flow rates compared to HPLC are possible due to the low viscosity of the supercritical fluid, leading to faster analysis. southampton.ac.uk |

| Detection | UV-Vis or Mass Spectrometry (MS) | UV detection is standard for chromophore-containing molecules. Coupling SFC with MS provides mass information for peak identification. lcms.cz |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of chemical compounds by providing precise information about a molecule's mass and its fragmentation patterns upon ionization. For this compound (molecular formula: C₆H₃Cl₂NO), mass spectrometry confirms the molecular weight and offers critical structural insights.

The molecular weight of this compound is approximately 175.99 g/mol . A key characteristic in the mass spectrum of this compound is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. youtube.comdocbrown.info Consequently, the molecular ion (M⁺) peak will appear as a cluster of peaks:

M⁺ peak: Corresponds to the molecule containing two ³⁵Cl atoms.

M+2 peak: Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: Corresponds to the molecule containing two ³⁷Cl atoms.

The expected intensity ratio of the M⁺: M+2: M+4 peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule. youtube.com

Electron Ionization (EI) is a common "hard" ionization technique that causes the molecular ion to fragment in a reproducible manner. youtube.com The analysis of these fragment ions helps to piece together the molecule's structure. For this compound, fragmentation is expected to occur at the reactive acyl chloride group and the pyridine ring. Common fragmentation pathways include:

Alpha-Cleavage: The bond between the carbonyl carbon and the pyridine ring can break, or the C-Cl bond can cleave. The loss of a chlorine radical (•Cl) is a common fragmentation pathway for acyl chlorides, resulting in an M-35 or M-37 fragment. miamioh.eduyoutube.com

Loss of Carbon Monoxide: Following the initial loss of a chlorine radical, the resulting acylium ion can lose a molecule of carbon monoxide (CO).

Pyridine Ring Fragmentation: The aromatic ring itself can fragment, although it is generally more stable.

The resulting data provides a unique fingerprint for this compound, allowing for its unambiguous identification.

The interactive table below details the predicted principal ions and their fragments in the mass spectrum of this compound.

| m/z (mass/charge) | Proposed Ion/Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 176/178/180 | [C₆H₃³⁵Cl₂NO]⁺ / [C₆H₃³⁵Cl³⁷ClNO]⁺ / [C₆H₃³⁷Cl₂NO]⁺ | Molecular Ion (M⁺) cluster, showing the characteristic 9:6:1 isotopic pattern for two chlorine atoms. |

| 141/143 | [C₆H₃³⁵ClNO]⁺ / [C₆H₃³⁷ClNO]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion (M-35/37). |

| 113/115 | [C₅H₃³⁵ClN]⁺ / [C₅H₃³⁷ClN]⁺ | Loss of carbon monoxide (CO) from the [M-Cl]⁺ fragment. This corresponds to the 3-chloropyridinyl cation. |

| 78 | [C₄H₂N]⁺ | Further fragmentation of the pyridine ring, potentially through the loss of a second chlorine atom and hydrogen cyanide (HCN). |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of 3-Chloroisonicotinoyl chloride. These calculations can elucidate key properties that govern its chemical behavior.

Key Parameters from DFT Calculations:

| Property | Significance for this compound |

| Molecular Geometry | Provides the optimized three-dimensional structure, including bond lengths and angles, which is the foundation for all other calculations. |

| Electron Density | Maps the distribution of electrons, highlighting electron-rich and electron-deficient regions. The carbonyl carbon of the acyl chloride is expected to be highly electrophilic. |

| Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the sites for nucleophilic and electrophilic attack, respectively. |

| Electrostatic Potential | Visualizes the charge distribution and predicts where the molecule is most susceptible to electrostatic interactions with other reagents. |

| Reactivity Indices | Fukui functions and local softness indices can quantify the reactivity of specific atoms, predicting the most likely sites for nucleophilic attack on both the pyridine (B92270) ring and the acyl chloride group. |

These calculations would likely reveal the carbonyl carbon as the primary site for nucleophilic acyl substitution, a characteristic reaction of acyl chlorides. Furthermore, the electronic influence of the chlorine atom and the nitrogen atom in the pyridine ring on the reactivity of the entire molecule can be quantitatively assessed.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations can be employed to explore the dynamic behavior of this compound in solution and during a chemical reaction. By simulating the movement of atoms over time, MD can provide a more realistic picture of reaction pathways than static quantum chemical calculations alone.

For a reaction such as the aminolysis of this compound, MD simulations could:

Model Solvation Effects: Explicitly including solvent molecules in the simulation allows for the study of how the solvent influences the reaction energetics and the stability of intermediates and transition states.

Trace Reaction Trajectories: By starting from the reactant state, MD simulations can trace the atomic motions that lead to the formation of products, providing a dynamic view of the reaction pathway.

Identify Intermediates: The simulations can help identify transient intermediates that may not be easily detectable through experimental methods.

Computational Studies on Reaction Mechanisms and Transition State Geometries

A critical aspect of theoretical chemistry is the detailed investigation of reaction mechanisms. For this compound, this would involve mapping the potential energy surface for its characteristic reactions, such as nucleophilic acyl substitution.

Key aspects of these studies include:

Locating Stationary Points: This involves optimizing the geometries of the reactants, products, any intermediates, and, crucially, the transition states.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Computational methods can provide accurate estimates of these activation barriers.

Analyzing Transition State Structures: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For a nucleophilic acyl substitution on this compound, the transition state would likely feature a tetrahedral carbon atom at the carbonyl center.

These studies are essential for understanding the factors that control the speed and feasibility of reactions involving this compound.

Theoretical Prediction of Regioselectivity and Stereoselectivity

In cases where a reaction can lead to multiple isomers, computational chemistry is a valuable tool for predicting the regioselectivity and stereoselectivity. For this compound, which has multiple potentially reactive sites, this is particularly relevant.

Regioselectivity: When reacting with a nucleophile, there is the possibility of attack at the carbonyl carbon (nucleophilic acyl substitution) or at one of the carbon atoms on the pyridine ring (nucleophilic aromatic substitution). While the acyl chloride is generally much more reactive, computational studies can quantify the relative activation barriers for these competing pathways. By comparing the energies of the different transition states, the preferred reaction site can be predicted. Factors such as the nature of the nucleophile and the reaction conditions can be modeled to understand their influence on regioselectivity.

Stereoselectivity: If this compound were to react with a chiral nucleophile, or if a chiral center were to be formed during the reaction, computational methods could be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the favored stereoisomer can be identified. This is crucial in the synthesis of enantiomerically pure compounds.

Future Perspectives and Unexplored Research Avenues

Novel Catalytic Systems for Reactions Involving 3-Chloroisonicotinoyl Chloride

The reactions of this compound, particularly in the formation of amide bonds, are central to its utility. While acyl chlorides are highly reactive, the drive for greater efficiency, selectivity, and sustainability necessitates the development of advanced catalytic systems. Current research in catalytic amidation, though not always directly involving this compound, provides a clear roadmap for future investigations.

One major area of interest is the development of catalytic direct amidation reactions that could potentially bypass the need for activating agents like thionyl chloride to form the acyl chloride in the first place, generating only water as a byproduct. catalyticamidation.info However, for reactions utilizing the pre-formed this compound, novel catalysts can still offer significant advantages by enabling reactions under milder conditions, with a broader substrate scope, and with lower catalyst loadings.

Future research could focus on adapting various catalytic systems for reactions with this compound:

Boron-based Catalysts: Boronic acids have been shown to catalyze amidation, likely involving the concerted action of multiple boron atoms. catalyticamidation.info Investigating the applicability of these catalysts to reactions of this compound with less reactive amines could be a fruitful avenue.

Lewis Acid Catalysis: Inexpensive and readily available Lewis acids like iron(III) chloride (FeCl₃) have been successfully used for direct amidation from esters under solvent-free conditions. mdpi.comsemanticscholar.org Exploring similar low-cost, earth-abundant metal catalysts for promoting reactions of this compound could lead to more economical and environmentally friendly processes. For instance, FeCl₃ catalysis has shown compatibility with pyridine-containing substrates, suggesting its potential utility for nicotinoyl derivatives. mdpi.comsemanticscholar.org

Organocatalysis: Triarylsilanols have been identified as effective silicon-centered molecular catalysts for direct amidation, with product inhibition being a key factor to consider. researchgate.net The development of organocatalysts tailored for acyl chloride reactions could offer metal-free alternatives, reducing concerns about metal contamination in the final products, which is particularly important in pharmaceutical applications.

Cooperative Catalysis: Systems employing a combination of catalysts, such as DABCO and Fe₃O₄, have been developed for N-methyl amidation of carboxylic acids. nih.gov Such cooperative systems could be explored to enhance the reactivity and selectivity of this compound with a wider range of nucleophiles.

Table 1: Potential Catalytic Systems for this compound Reactions

| Catalyst Type | Example | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Boron-based | Boronic Acids | Potential for activating less reactive amines under mild conditions. | catalyticamidation.info |

| Lewis Acid | Iron(III) Chloride (FeCl₃) | Low cost, readily available, and effective under solvent-free conditions. | mdpi.comsemanticscholar.org |

| Organocatalyst | Triarylsilanols | Metal-free alternative, reducing potential for metal contamination. | researchgate.net |

| Cooperative | DABCO / Fe₃O₄ | Enhanced reactivity and selectivity through synergistic effects. | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. mdpi.comsoci.org The synthesis and reactions of highly reactive intermediates like this compound are particularly well-suited for this technology.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial when handling energetic reactions. nih.gov The small reaction volumes within microreactors enhance heat transfer and minimize the risks associated with potential exotherms or unstable intermediates. researchgate.net For this compound, this could mean:

On-Demand Generation and Consumption: The compound could be synthesized from 3-chloroisonicotinic acid in one module of a flow reactor and immediately consumed in a subsequent reaction in the next module. nih.gov This "telescoped" synthesis avoids the isolation and storage of the reactive acyl chloride, improving safety and process efficiency. mdpi.com

Rapid Process Optimization: Automated flow systems can rapidly screen a wide range of reaction conditions (e.g., temperature, catalyst, stoichiometry) to quickly identify optimal parameters for reactions involving this compound. soci.orgnih.gov

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or "numbering-up" by running multiple reactors in parallel, which can be more straightforward than scaling up traditional batch processes. mdpi.com

Future research will likely focus on developing robust, integrated flow processes for the entire synthesis and derivatization sequence of this compound, potentially coupling the synthesis with in-line analysis and purification steps. nih.govmdpi.com

Potential for Applications in Materials Science Precursors

While this compound is primarily used in the synthesis of small molecules for pharmaceuticals and agrochemicals, its structural features suggest untapped potential as a precursor in materials science. The pyridine (B92270) ring offers opportunities for coordination chemistry and can impart specific electronic or thermal properties to a material, while the two reactive sites (the acyl chloride and the C-Cl bond) allow for diverse polymerization or functionalization strategies.

Unexplored research avenues include:

Polymer Synthesis: It could serve as a monomer or a cross-linking agent for producing novel polyamides or polyesters. The resulting polymers, containing the chloro-substituted pyridine moiety, could exhibit interesting properties such as flame retardancy, thermal stability, or specific binding affinities for metals.

Functional Materials: The pyridine nitrogen can be quaternized or used as a coordination site for metal ions, opening possibilities for creating functional materials like catalysts, sensors, or metal-organic frameworks (MOFs).

Surface Modification: The reactive acyl chloride group can be used to graft molecules onto surfaces (e.g., silica (B1680970) or nanoparticles), modifying their chemical and physical properties for applications in chromatography, sensing, or drug delivery.

Precursors for Inorganic Materials: The choice of precursor, including those containing chlorine, can influence the synthesis and final properties of inorganic materials like perovskites. researchgate.net While not a direct analogue, the principle of using chlorinated organic precursors to influence the formation of inorganic structures could be an area for investigation. Similarly, related organosilicon compounds like trichloro(3-chloropropyl)silane are vital intermediates for silane (B1218182) coupling agents, highlighting the industrial importance of chlorinated precursors in materials chemistry. nih.gov

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org For this compound, this involves re-evaluating both its synthesis and its subsequent use to minimize environmental impact and improve atom economy.

Key areas for future research include:

Greener Chlorinating Agents: The conventional synthesis of acyl chlorides often employs reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which generate stoichiometric amounts of corrosive and hazardous byproducts (SO₂, HCl, CO, CO₂). Research into catalytic or alternative, less hazardous chlorinating agents is a critical goal. While direct catalytic amidation that avoids the acyl chloride is one approach, catalyticamidation.info developing greener methods for its synthesis remains important for applications where the isolated intermediate is required.

Solvent-Free Conditions: Performing reactions in the absence of solvents reduces waste, simplifies purification, and can lower energy consumption. semanticscholar.orgrsc.org Exploring solvent-free or mechanochemical conditions for both the synthesis and reactions of this compound is a promising research direction.

Atom Economy: Improving the atom economy of reactions involving this compound is essential. This can be achieved through the use of catalytic methods that minimize waste or by designing synthetic pathways where all atoms from the reactants are incorporated into the final product. nih.govrsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. While challenging for acyl chloride chemistry, exploring enzymatic or chemo-enzymatic routes for the synthesis of derivatives from 3-chloroisonicotinic acid could represent a significant leap in sustainability.

The development of sustainable routes is not only environmentally responsible but also economically advantageous, often leading to safer and more efficient manufacturing processes. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 3-Chloroisonicotinoyl chloride, and how can reaction conditions be optimized?

Synthesis typically involves chlorination of isonicotinic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization requires systematic parameter variation (temperature, stoichiometry, solvent polarity) using factorial design experiments. Monitor reaction progress via in-situ FTIR to track carbonyl chloride formation (≈1800 cm⁻¹). Statistical analysis (e.g., ANOVA) identifies significant factors affecting yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy : Use and NMR to confirm substitution patterns (e.g., aromatic protons at δ 8.5–9.0 ppm). FTIR verifies C=O (≈1770 cm⁻¹) and C-Cl (≈550 cm⁻¹) bonds.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. GC-MS monitors volatile byproducts. Validate methods using reference standards and spike-recovery experiments .

Q. What safety protocols are critical when handling this compound?

Use inert-atmosphere gloveboxes for moisture-sensitive reactions. Employ corrosion-resistant PPE (neoprene gloves, face shields) due to its lachrymatory and hydrolytic hazards. Store under anhydrous conditions (activated molecular sieves) and neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of this compound with different nucleophiles?

Conduct controlled comparative studies under standardized conditions (solvent, temperature, concentration). Employ kinetic profiling (e.g., NMR for fluorine-labeled analogs) to track intermediates. Cross-validate with DFT calculations (B3LYP/6-31G*) to identify transition-state barriers. Meta-analysis of literature variables (e.g., solvent polarity, steric effects) reconciles contradictions .

Q. What computational approaches predict the regioselectivity of this compound in electrophilic substitutions?

Use ab initio methods (MP2 or CCSD(T)) to calculate electron density maps and Fukui indices. Molecular docking simulations (AutoDock Vina) model interactions with biological targets. Validate predictions with experimental Hammett substituent constants (σ values) .

Q. How to design a kinetic study investigating hydrolysis stability under varying pH conditions?

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Catalysis : Use Lewis acids (ZnCl₂) to enhance acyl transfer efficiency.

- Solvent Optimization : Low-polarity solvents (toluene) reduce nucleophilic interference. Validate via LC-MS tracking of intermediates .

Q. How can isotopic labeling (13C^{13}\text{C}13C, 18O^{18}\text{O}18O) elucidate reaction mechanisms in nucleophilic acyl substitutions?

Synthesize -labeled carbonyl derivatives and monitor isotopic scrambling via NMR. tracing in hydrolysis products (HPLC-MS) differentiates between associative and dissociative pathways. Compare kinetic isotope effects (KIE) to confirm rate-determining steps .

Q. What advanced purification techniques address batch-to-batch variability in this compound?

Q. How to statistically analyze conflicting data on the compound’s thermal stability across studies?

Apply Bayesian meta-analysis to integrate disparate datasets, weighting studies by sample size and methodological rigor. Use principal component analysis (PCA) to identify outliers driven by experimental artifacts (e.g., moisture contamination). Report confidence intervals for decomposition temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.